N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide
CAS No.: 873009-84-8
Cat. No.: VC6328023
Molecular Formula: C17H18N2O2S2
Molecular Weight: 346.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873009-84-8 |
|---|---|
| Molecular Formula | C17H18N2O2S2 |
| Molecular Weight | 346.46 |
| IUPAC Name | N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C17H18N2O2S2/c1-12-17(22-13(2)19-12)9-10-18-23(20,21)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11,18H,9-10H2,1-2H3 |
| Standard InChI Key | WCHZNCUBEIJERN-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide, reflects its bipartite architecture: a naphthalene-2-sulfonamide group connected to a 2,4-dimethylthiazole ring through a two-carbon chain. The SMILES notation (CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2) delineates this connectivity, emphasizing the sulfonamide bridge (-S(=O)-NH-) and the ethyl spacer.
Key structural features include:
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Naphthalene moiety: A bicyclic aromatic system providing hydrophobic interactions and π-π stacking potential.
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Sulfonamide group: A polar, hydrogen-bonding motif common in enzyme inhibitors .
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2,4-Dimethylthiazole: A five-membered heterocycle with nitrogen and sulfur atoms, known to modulate electronic properties and bioavailability .
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from experimental and computational data :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.46 g/mol |
| IUPAC Name | N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide |
| SMILES | CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
| Solubility | Not experimentally determined |
The compound’s solubility remains uncharacterized, though sulfonamides typically exhibit limited aqueous solubility due to aromatic stacking and hydrophobic side chains .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide involves sequential organic transformations, as inferred from analogous thiazole-sulfonamide syntheses :
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields the 2,4-dimethylthiazole core. For example, 5-(2-aminoethyl)-2,4-dimethylthiazole may be synthesized via Hantzsch thiazole synthesis .
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Sulfonamide Coupling: Reacting naphthalene-2-sulfonyl chloride with the thiazole-ethylamine intermediate under basic conditions (e.g., triethylamine) forms the sulfonamide bond.
A representative reaction sequence is:
Purification and Characterization
Post-synthesis, column chromatography or recrystallization isolates the product, with purity verified via HPLC and spectroscopic methods. Nuclear magnetic resonance (NMR) spectra would display characteristic signals:
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-NMR: Aromatic protons (δ 7.0–8.5 ppm), methyl groups on thiazole (δ 2.1–2.6 ppm), and ethylenic -CH-NH- protons (δ 3.0–3.5 ppm) .
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-NMR: Sulfonamide sulfur-bound carbon (~125 ppm), thiazole carbons (100–160 ppm) .
Biological Activity and Mechanistic Insights
Molecular Docking Studies
In silico analyses of similar molecules suggest binding modes to enzymatic pockets. For instance, docking into LDH-5’s active site reveals hydrogen bonds between the sulfonamide NH and Arg99, while the thiazole amino group interacts with Gly29 . Such interactions rationalize inhibitory activity at micromolar concentrations (e.g., IC = 2.91 μM for related compounds) .
Research Applications and Future Directions
Chemical Biology Probes
The compound’s modular structure allows derivatization for probing protein-ligand interactions. Potential applications include:
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Fluorescent tags: Functionalizing the naphthalene ring with fluorophores for cellular imaging.
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Photoaffinity labels: Incorporating azide or diazirine groups to capture target proteins .
Therapeutic Optimization
Structural modifications to enhance potency and pharmacokinetics might involve:
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